molecular formula C15H20N4OS B2994288 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1286725-64-1

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2994288
CAS No.: 1286725-64-1
M. Wt: 304.41
InChI Key: ZPYKYSHBPZKHTQ-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the piperazine and thiophene moieties. One common synthetic route involves the reaction of 1H-pyrazole with 2-chloroethylamine to form 2-(1H-pyrazol-1-yl)ethanamine, which is then reacted with piperazine to introduce the piperazine ring. The thiophene group can be introduced through a subsequent reaction with thiophene-2-carboxylic acid chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Material Science: Its unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to specific sites on target molecules and modulating their activity.

Comparison with Similar Compounds

This compound is unique due to its combination of pyrazole, piperazine, and thiophene groups. Similar compounds may include other heterocyclic compounds with similar structural features, such as:

  • Pyrazole derivatives: These compounds often have applications in medicinal chemistry and agrochemistry.

  • Piperazine derivatives: These are commonly used in pharmaceuticals and as intermediates in organic synthesis.

  • Thiophene derivatives: These compounds are used in material science and as intermediates in organic synthesis.

In comparison, the presence of all three functional groups in this compound provides a unique combination of properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c20-15(13-14-3-1-12-21-14)18-9-6-17(7-10-18)8-11-19-5-2-4-16-19/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYKYSHBPZKHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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